molecular formula C17H16F3N3O2 B5328190 4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine

4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine

Numéro de catalogue B5328190
Poids moléculaire: 351.32 g/mol
Clé InChI: PHRYFMTYTPKWRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a new therapy for cancer treatment.

Mécanisme D'action

4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine inhibits the activity of several kinases, including BTK, ITK, and JAK3, by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their substrates, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. This compound also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine has several advantages for lab experiments, including its potent activity against cancer cells and its favorable pharmacokinetic profile. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and there is limited information available on its safety and efficacy in humans. Additionally, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the development of 4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine as a cancer therapy. One potential direction is to combine this compound with other targeted therapies to improve its efficacy. Another direction is to explore the use of this compound in combination with immunotherapy, which has shown promising results in the treatment of some cancers. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify biomarkers that can predict response to treatment. Overall, this compound has the potential to become a new therapy for cancer treatment, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis method of 4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine involves several steps, including the reaction of 2-methyl-4-phenylpyrimidine-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(trifluoromethyl)morpholine. The final product is obtained by purification through column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Applications De Recherche Scientifique

4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the growth and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, this compound has demonstrated efficacy against a range of hematologic malignancies, including lymphoma and leukemia.

Propriétés

IUPAC Name

(2-methyl-4-phenylpyrimidin-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-11-21-9-13(15(22-11)12-5-3-2-4-6-12)16(24)23-7-8-25-14(10-23)17(18,19)20/h2-6,9,14H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRYFMTYTPKWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.